molecular formula C12H7F2IN2O2 B8427633 3-Fluoro-5-[(2-fluoro-4-iodophenyl)amino]isonicotinic acid

3-Fluoro-5-[(2-fluoro-4-iodophenyl)amino]isonicotinic acid

Cat. No. B8427633
M. Wt: 376.10 g/mol
InChI Key: ZDTFEZOLDXWVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09045429B2

Procedure details

25 g 3,5-difluoroisonicotinic acid (157.141 mmol, 1 eq.) and 37,245 g 2-fluoro-4-iodoaniline (157.141 mmol. 1 eq.) were dissolved in 1275.5 mL of dry THF and put under a nitrogen atmosphere. The mixture was cooled with an ice bath to +3° C., upon which 471.422 mL lithium hexamethyldisilazide (LiHMDS) solution (1M in THF; 471.422 mmol, 3. eq.) were added slowly. Upon completion of addition of the base, the reaction mixtures was allowed to warm to rt and stirring was continued for 18 h. The reaction mixture was concentrated in Vacuo and then partitioned between aq. sodium hydroxide solution (2N, 800 ml) and dichloromethane. The separated organic phase was washed twice with sodium hydroxide solution (2N, 300 ml each). The combined aqueouse layers were cooled to 0° C. and treated with HCl (conc., 222 ml) until ph=2 was reached. The resulting yellow suspension was stirred for 18 h at room temperature and then the precipitate was filtered off to yield 5.15 g (13.01 mmol, 8%) of the analytically pure target compound as a tanish solid. The organic filtrate formed a suspension as well. This precipitate was filtered off as well and rinsed twice with dichloromethane. The precipitate was suspended in water (400 ml), cooled to 0° C. and treated with HCl (conc., 20 ml) until ph=1 was reached. The resulting yellow suspension was stirred for 18 h at room temperature and then the precipitate was filtered off to yield 28.27 g (71.41 mmol, 45%) of the analytically pure target compound as a yellowish solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
157.141 mmol
Type
reactant
Reaction Step One
Name
Quantity
1275.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:10]=[N:9][CH:8]=[C:7]([F:11])[C:3]=1[C:4]([OH:6])=[O:5].[F:12][C:13]1[CH:19]=[C:18]([I:20])[CH:17]=[CH:16][C:14]=1[NH2:15].C[Si](C)(C)[N-][Si](C)(C)C.[Li+]>C1COCC1>[F:11][C:7]1[CH:8]=[N:9][CH:10]=[C:2]([NH:15][C:14]2[CH:16]=[CH:17][C:18]([I:20])=[CH:19][C:13]=2[F:12])[C:3]=1[C:4]([OH:6])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CN=C1)F
Name
Quantity
157.141 mmol
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)I
Name
Quantity
1275.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
471.422 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added slowly
ADDITION
Type
ADDITION
Details
Upon completion of addition of the base
CUSTOM
Type
CUSTOM
Details
the reaction mixtures
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in Vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between aq. sodium hydroxide solution (2N, 800 ml) and dichloromethane
WASH
Type
WASH
Details
The separated organic phase was washed twice with sodium hydroxide solution (2N, 300 ml each)
TEMPERATURE
Type
TEMPERATURE
Details
The combined aqueouse layers were cooled to 0° C.
ADDITION
Type
ADDITION
Details
treated with HCl (conc., 222 ml) until ph=2
STIRRING
Type
STIRRING
Details
The resulting yellow suspension was stirred for 18 h at room temperature
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
to yield 5.15 g (13.01 mmol, 8%) of the analytically pure target compound as a tanish solid
CUSTOM
Type
CUSTOM
Details
The organic filtrate formed a suspension as well
FILTRATION
Type
FILTRATION
Details
This precipitate was filtered off as well and
WASH
Type
WASH
Details
rinsed twice with dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
ADDITION
Type
ADDITION
Details
treated with HCl (conc., 20 ml) until ph=1
STIRRING
Type
STIRRING
Details
The resulting yellow suspension was stirred for 18 h at room temperature
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
to yield 28.27 g (71.41 mmol, 45%) of the analytically pure target compound as a yellowish solid

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
FC1=C(C(=O)O)C(=CN=C1)NC1=C(C=C(C=C1)I)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.